![molecular formula C28H24N2O5 B11401074 3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11401074.png)
3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound featuring a benzofuran core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves key transformations such as copper-mediated and palladium-catalyzed coupling reactions . For instance, the iodide 3-iodo-5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]benzofuran can be coupled with the corresponding stannane 5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]-3-(tributylstannyl)benzofuran . Additionally, a 5-endo-dig iodocyclization step is often employed to construct the benzofuran ring .
Industrial Production Methods
Industrial production methods for benzofuran derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been explored for their efficiency in producing benzofuran compounds .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxygenated products.
Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran derivatives can yield quinones, while reduction can produce dihydrobenzofurans .
Scientific Research Applications
3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of benzofuran derivatives, known for its simple structure and basic properties.
Benzothiophene: A sulfur-containing analog of benzofuran with similar biological activities.
Uniqueness
3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its dual benzofuran core structure is particularly noteworthy, as it may enhance its interaction with biological targets and improve its pharmacological profile .
Properties
Molecular Formula |
C28H24N2O5 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H24N2O5/c1-3-17-8-13-23-22(14-17)18(16-34-23)15-25(31)30-26-21-6-4-5-7-24(21)35-27(26)28(32)29-19-9-11-20(33-2)12-10-19/h4-14,16H,3,15H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
TWUANASCFJAWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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